molecular formula C10H15NO B2957075 4-ethoxy-N-ethylaniline CAS No. 62885-82-9; 65570-13-0

4-ethoxy-N-ethylaniline

Cat. No.: B2957075
CAS No.: 62885-82-9; 65570-13-0
M. Wt: 165.236
InChI Key: LCIDBIBUGVRZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Substituted Anilines in Contemporary Organic Chemistry and Materials Science

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks for a vast array of more complex molecules. guidechem.com Their importance stems from the reactivity of the aniline (B41778) motif, which can be finely tuned by the nature and position of substituents on the aromatic ring. These compounds are pivotal intermediates in the production of numerous commercial goods, including pharmaceuticals, agrochemicals, and dyes. guidechem.com

In medicinal chemistry, the substituted aniline core is present in many drugs, contributing to their biological activity. The ability to modify the aniline structure allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

Furthermore, in the realm of materials science, substituted anilines are integral to the synthesis of advanced materials. They function as precursors to semiconducting polymers and are used as electron-donor units in the fabrication of organic light-emitting diodes (OLEDs). The electronic properties of these materials can be precisely controlled by the choice of substituents on the aniline ring.

Structural Significance of Ethoxy and N-Ethyl Moieties in Aromatic Amine Systems

The specific functional groups on the 4-ethoxy-N-ethylaniline molecule significantly dictate its chemical behavior. The presence of both an ethoxy group on the ring and an ethyl group on the nitrogen atom imparts distinct characteristics.

The ethoxy group is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This makes the ring more reactive towards electrophilic substitution reactions. The ethoxy group also influences the basicity of the amine. By 'pushing' electron density towards the nitrogen atom, it makes the lone pair on the nitrogen more available for protonation, thus increasing its basicity compared to unsubstituted aniline.

The N-ethyl group classifies this compound as a secondary amine. N-alkylation is a fundamental reaction in organic synthesis used to build more complex molecular frameworks. The ethyl group itself has an electron-donating inductive effect, which further influences the nucleophilicity and basicity of the nitrogen atom. The steric bulk of the ethyl group, while modest, can also affect the kinetics of reactions involving the amine.

Research Landscape for Aromatic Amines with Ether Linkages

Aromatic amines that contain ether linkages represent a significant class of compounds in chemical research. The ether group, such as the ethoxy moiety in this compound, can substantially modify the physicochemical properties of the parent amine. These modifications include changes in solubility, polarity, and biological activity. cymitquimica.com

In medicinal chemistry, the incorporation of ether linkages is a common strategy to enhance the pharmacological profile of a drug candidate. For instance, it can influence how the molecule interacts with biological targets or affect its metabolic stability. In materials science, aromatic amines with ether linkages are used as monomers for high-performance polymers, leveraging the stability and conformational flexibility that the ether bond provides. Research continues to explore how the interplay between the amine, the aromatic system, and the ether linkage can be exploited to design novel compounds with desired functions.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 65570-13-0
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol

Table 2: Predicted Spectroscopic Data for this compound

Note: The following spectroscopic data is predicted based on the known chemical structure and data from analogous compounds, as experimental spectra are not widely available in published literature.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~6.7-6.9Aromatic (4H, m)
~4.0-O-CH₂- (2H, q)
~3.1-N-CH₂- (2H, q)
~1.4-O-CH₂-CH₃ (3H, t)
~1.2-N-CH₂-CH₃ (3H, t)
(NH proton signal variable)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIDBIBUGVRZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-ethoxy-N-ethylaniline and Analogues

The synthesis of this compound involves two primary transformations: the introduction of an ethoxy group onto the aniline (B41778) ring at the para position and the subsequent ethylation of the amino group. Modern synthetic strategies focus on regioselectivity, efficiency, and atom economy, employing various catalytic and one-pot methodologies.

The regioselective synthesis of the 4-ethoxyaniline core is crucial and is typically achieved by starting with a precursor that already has a functional group at the para position, thereby directing the substitution pattern. Two main precursors are commonly utilized: p-nitrophenol and p-aminophenol.

One prominent method involves the Williamson ether synthesis, starting from p-nitrophenol. In this approach, the phenolic proton is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide is subsequently reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to form 4-nitrophenetole (p-nitrophenyl ethyl ether). The nitro group in 4-nitrophenetole is then reduced to a primary amine to yield 4-ethoxyaniline. This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel, or by using chemical reducing agents like tin(II) chloride in hydrochloric acid or sodium sulfide.

An alternative route begins with p-aminophenol. This method directly introduces the ethyl group onto the phenolic oxygen. The reaction is an etherification where p-aminophenol is treated with an ethylating agent in the presence of a base. This approach avoids the need for the nitro group reduction step, potentially offering a shorter synthetic sequence. However, care must be taken to avoid competing N-alkylation of the amino group.

The regioselectivity in both methods is ensured by the para-position of the initial substituent (nitro or hydroxyl group) on the benzene (B151609) ring. The synthesis of the p-nitrophenol precursor itself often involves the nitration of phenol using nitric acid. prepchem.comgoogle.com This reaction typically produces a mixture of ortho- and para-nitrophenol, which must then be separated, often by steam distillation, exploiting the intramolecular hydrogen bonding and higher volatility of the ortho-isomer. stackexchange.com

Once 4-ethoxyaniline is obtained, the final step is the introduction of the ethyl group onto the nitrogen atom. Several modern techniques are available for this transformation, ranging from classical reductive amination to advanced catalytic methods.

Reductive amination is a widely used and versatile method for N-alkylation. wikipedia.org This process involves the reaction of the primary amine, 4-ethoxyaniline, with an aldehyde, in this case, acetaldehyde. The initial reaction forms a hemiaminal, which then dehydrates to form an intermediate imine (or Schiff base). wikipedia.org This imine is subsequently reduced in situ to the desired secondary amine, this compound.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. masterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, often favored because it can be used in a one-pot procedure without the need to isolate the imine intermediate. It is less basic and less nucleophilic than other borohydrides, reducing the likelihood of side reactions. commonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is stable in weakly acidic conditions (pH 3-6), which are ideal for imine formation. It selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com

Sodium borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting aldehyde. commonorganicchemistry.com Therefore, the reaction is often performed in a stepwise manner, where the imine is allowed to form completely before the reducing agent is added. organic-chemistry.org

Catalytic Hydrogenation: The imine intermediate can also be reduced using hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is considered a green chemistry approach as it avoids the use of stoichiometric hydride reagents. wikipedia.org

Reducing AgentTypical SolventKey AdvantagesConsiderations
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, DCMMild, selective for imines, one-pot procedure.Water-sensitive. commonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)Methanol (B129727), Ethanol (B145695)Stable at acidic pH, selective for imines. commonorganicchemistry.comToxicity of cyanide byproducts.
Sodium borohydride (NaBH₄)Methanol, EthanolInexpensive, readily available.Can reduce aldehydes; often requires stepwise addition. commonorganicchemistry.com
H₂ / Catalyst (Pd/C, PtO₂, Raney Ni)Ethanol, Methanol, Ethyl AcetateGreen, atom-economical, high yield.Requires specialized hydrogenation equipment.

Catalytic hydroamination involves the direct addition of an N-H bond across a carbon-carbon multiple bond, such as that in an alkene or alkyne. This represents a highly atom-economical route to amines. The intermolecular hydroamination of an aniline with a simple, unactivated alkene like ethylene to produce an N-ethylaniline is a challenging transformation that often requires specialized catalysts.

Recent advances have identified late transition metal complexes, particularly those of gold and tantalum, as effective catalysts for such reactions. nih.govnih.gov For instance, N-heterocyclic carbene (NHC)-gold(I) complexes have been shown to catalyze the hydroamination of alkynes with anilines. frontiersin.org The proposed mechanism often involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the amine. frontiersin.org Tantalum-based catalysts, such as Ta(NMe₂)₅, have been reported for the hydroaminoalkylation of olefins with N-alkyl arylamines, where an α-C-H bond of the amine adds across the double bond. nih.gov

While direct N-ethylation of 4-ethoxyaniline with ethylene using this method is not widely documented for this specific substrate, the general principle offers a potential pathway. The development of more active and selective catalysts is a key area of ongoing research to make this approach more broadly applicable for the synthesis of simple N-alkylanilines.

To improve process efficiency and reduce waste, one-pot syntheses that combine multiple steps are highly desirable. The synthesis of N-alkylanilines from nitroaromatic compounds is a prime example. mdpi.com This strategy begins with a nitroarene, such as 4-nitrophenetole, and combines the reduction of the nitro group and the subsequent N-alkylation into a single process without isolating the intermediate aniline. pku.edu.cnorganic-chemistry.org

These reactions are typically performed under a hydrogen atmosphere (or using a hydrogen transfer reagent like ammonium formate) with a heterogeneous catalyst that can facilitate both the hydrogenation of the nitro group and the reductive amination sequence. mdpi.comresearchgate.net

A general mechanism involves three key steps:

Nitro Group Reduction: The catalyst facilitates the reduction of the nitro group of 4-nitrophenetole to the corresponding amine, 4-ethoxyaniline.

Imine Formation: The newly formed aniline reacts with a carbonyl compound (e.g., acetaldehyde) present in the reaction mixture to form an imine.

Imine Reduction: The same catalyst then hydrogenates the imine to yield the final product, this compound.

Various catalytic systems have been developed for this transformation. For example, a Pt₃Sn/Al₂O₃ catalyst has been shown to be effective for the one-pot synthesis of N-alkylanilines from nitroaromatics and alcohols, where the alcohol is first oxidized to the corresponding aldehyde in situ. pku.edu.cn In another study, a Raney-Ni® catalyst was used for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol, where methanol served as both the hydrogen source and the alkylating agent. rsc.org Palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is another effective system for the one-pot reductive mono-N-alkylation of nitroarenes. researchgate.net

CatalystHydrogen SourceAlkylating Agent SourceKey FeaturesReference
Pt₃Sn/Al₂O₃In situ from alcoholAlcohol (e.g., Ethanol)High yields and selectivity in continuous-flow reactors. pku.edu.cn
Pd/CAmmonium FormateAldehyde (e.g., Acetaldehyde)Mild, room temperature conditions; recyclable catalyst. researchgate.net
Raney-Ni®MethanolMethanolMethanol acts as hydrogen source, alkylating agent, and solvent. rsc.org
Decaborane (B₁₀H₁₄) / Pd/CDecaboraneAldehyde or KetoneChemoselective; avoids isolation of intermediates. organic-chemistry.org

The efficient synthesis of this compound relies on the availability of key precursors, primarily 4-ethoxyaniline and its own precursor, 4-nitrophenetole.

Synthesis of 4-Nitrophenetole: The most common route to 4-nitrophenetole starts with the nitration of phenol. This electrophilic aromatic substitution reaction typically yields a mixture of o-nitrophenol and p-nitrophenol. paspk.org Controlling the reaction conditions (temperature, acid concentration) can influence the ortho/para ratio, but a separation step is usually required. paspk.org Once pure p-nitrophenol is isolated, it undergoes a Williamson ether synthesis. The p-nitrophenol is treated with a base like sodium hydroxide to form sodium p-nitrophenoxide, which is then reacted with an ethylating agent like ethyl chloride or diethyl sulfate to yield 4-nitrophenetole.

Synthesis of 4-Ethoxyaniline (p-Phenetidine): 4-Ethoxyaniline is a crucial intermediate and can be synthesized via two primary pathways. wikipedia.orgnih.gov

Reduction of 4-Nitrophenetole: This is the most prevalent industrial method. 4-nitrophenetole is reduced to 4-ethoxyaniline. Catalytic hydrogenation is preferred for its clean reaction profile and high yields. Catalysts such as Pd/C, Pt/C, or Raney Nickel are used under hydrogen pressure. Chemical reduction methods, such as using iron powder in acidic medium (Béchamp reduction) or sodium sulfide, are also viable.

Ethylation of p-Aminophenol: This route involves the direct O-alkylation of p-aminophenol with an ethylating agent. This avoids the nitration and reduction steps but requires careful control to ensure selective ethylation on the oxygen atom rather than the nitrogen atom.

The choice of synthetic route for both the precursors and the final product depends on factors such as cost of starting materials, desired purity, scalability, and environmental considerations.

Synthesis of Key Precursors and Reaction Intermediates

Preparation of 4-Ethoxyaniline Derivatives

4-Ethoxyaniline, also known as p-phenetidine (B124905), serves as a key intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. wikipedia.org One of the most common methods for its preparation involves the reduction of 4-ethoxynitrobenzene. In a typical procedure, 4-ethoxynitrobenzene is refluxed with zinc powder in methanol under acidic conditions, which reduces the nitro group to an amine, yielding 4-ethoxyaniline. To obtain the hydrochloride salt, the resulting free base is treated with concentrated hydrochloric acid. This process generally results in yields of 70–85% after recrystallization.

Furthermore, 4-ethoxyaniline is a precursor for various derivatives. It is used in the manufacturing of acetophenetidin (phenacetin) and other pharmaceutical compounds. wikipedia.orgnih.gov Research has also explored novel synthesis methods, such as the aqueous phase reactions to produce 4-hydroxy-5-ethoxyaniline, which offer improved yields and reduced environmental impact by avoiding organic solvents.

DerivativePrecursorSynthesis MethodKey Application
4-Ethoxyaniline Hydrochloride4-EthoxynitrobenzeneReduction of nitro group, followed by reaction with HClOrganic synthesis intermediate
Acetophenetidin (Phenacetin)4-EthoxyanilineAcetylationPharmaceutical manufacturing
4-Hydroxy-5-ethoxyanilineNot specifiedAqueous phase reaction without organic solventsNot specified
Synthetic Pathways to N-Ethylaniline and its Analogues

Another innovative method employs an ultrasonic reactor. In this process, aniline, acetaldehyde, and a hydrogen donor react in an alcohol-water solvent mixture, catalyzed to produce N-ethylaniline under normal pressure and low temperature, thereby reducing production costs and equipment requirements. google.com

Reductive alkylation provides another versatile route. A one-pot reductive alkylation of nitrobenzene with ethanol over an ultra-small palladium nanoparticle catalyst (Pd/SBA-15) can produce N-ethylaniline. researchgate.net This reaction proceeds through three key steps:

Hydrogenation of nitrobenzene to aniline.

Dehydrogenation of ethanol to acetaldehyde.

Condensation between aniline and acetaldehyde. researchgate.net

This strategy has been extended to produce analogues like N-benzyl-N-ethylaniline, an important intermediate for dyestuffs, via the reductive alkylation of aniline. researchgate.net More broadly, N-alkyl anilines can be synthesized from arenes using environmentally benign iron(II) salts as catalysts in a process known as aromatic C-H amination. chemistryviews.org

ProductStarting MaterialsKey Reagents/ConditionsMethod
N-EthylanilineAniline, AcetaldehydeHydrogenating reducing agentSchiff base formation followed by reduction google.com
N-EthylanilineAniline, Acetaldehyde, Hydrogen donorCatalyst, Ultrasonic reactor (22-24KHz)Ultrasonic-assisted synthesis google.com
N-EthylanilineNitrobenzene, EthanolPd/SBA-15 catalyst, Molecular H₂One-pot reductive alkylation researchgate.net
N-Benzyl-N-ethylanilineAnilineNot specifiedReductive alkylation researchgate.net
N-Methylaniline derivativesArenesIron(II) salt catalystAromatic C-H amination chemistryviews.org

Derivatization and Functionalization Strategies of this compound Systems

The derivatization of the this compound scaffold allows for the creation of a wide array of functional materials, from complex heterocyclic compounds to advanced polymers and dyes.

Synthesis of Novel Heterocyclic Frameworks Incorporating Anilino Moieties

The anilino group is a valuable building block for constructing complex heterocyclic structures. One strategy involves the nucleophilic substitution of a halogen on a heterocyclic ring with an aniline derivative. For example, 2-morpholino-4-anilinoquinoline derivatives have been synthesized by first chlorinating 2-morpholinoquinolin-4-ol with phosphorus oxychloride, followed by refluxing the resulting 4-chloro intermediate with the corresponding aniline. nih.gov

More complex fused heterocyclic systems can also be generated. Anilines are used in multi-step syntheses to create frameworks such as pyrazolo[4,3-c]quinoline and pyrimido[5,4-c]quinoline. researchgate.net Another approach involves building a heterocyclic ring onto the anilino moiety. For instance, a series of 2-anilino- researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine compounds were synthesized by modifying the 2-position of a triazolopyrimidine pharmacophore with various substituted anilines to explore their potential as antitumor agents. nih.govresearchgate.net

Polymerization and Copolymerization Pathways for N-Ethylaniline Derivatives

N-ethylaniline and its derivatives are valuable monomers for creating conductive polymers with tailored properties. The copolymerization of aniline with N-ethylaniline has been studied to combine the high conductivity of polyaniline with the enhanced processability of its derivatives. escholarship.org The ethyl substituent on the nitrogen atom is electron-donating, which stabilizes cation free radical intermediates during polymerization, making N-ethylaniline more reactive than aniline. escholarship.org The morphology of the resulting copolymers is highly dependent on the monomer feed ratio; a higher proportion of aniline leads to a nanofibrous structure, while a higher proportion of N-ethylaniline results in a more granular morphology. escholarship.org

New types of polymers can also be synthesized through condensation polymerization. The reaction of phenylamine derivatives with sulfur monochloride (S₂Cl₂) in the presence of triethylamine at low temperatures (-90 °C) yields poly[N,N-(phenylamino)disulfides]. nih.govacs.org Additionally, new polyaniline (PANI) derivatives based on ortho-substituted anilines have been synthesized and characterized, with studies showing that the nature of the substituent affects the morphology and electrical properties of the resulting polymer films. nih.govrsc.org

Polymer TypeMonomersPolymerization MethodKey Findings
Poly(aniline-co-N-ethylaniline)Aniline, N-EthylanilineNot specifiedN-ethylaniline is more reactive; morphology depends on monomer ratio. escholarship.org
Poly[N,N-(phenylamino)disulfide]Phenylamine derivatives, S₂Cl₂Condensation polymerizationForms polymers with an NSS functional group. nih.govacs.org
Substituted Polyaniline (PANI)Ortho-(1-methylbut-2-en-1-yl)anilineNot specifiedSubstituents alter polymer morphology from hierarchical to spherical. nih.govrsc.org

Formal One-Carbon Insertion Reactions into Aromatic Carbon-Nitrogen Bonds

The insertion of a single carbon atom into a stable aromatic carbon-nitrogen (C-N) bond is an advanced strategy for molecular editing. This transformation can convert readily available anilines into more complex structures like chiral benzylic amines. researchgate.net Although the direct cleavage of the aromatic C-N bond is challenging, a proposed formal insertion pathway involves several steps:

Dearomatization of a para-substituted aniline.

Asymmetric aziridination mediated by chiral sulfur ylides, which serve as the one-carbon insertion unit.

A rearrangement promoted by a Brønsted or Lewis acid to restore aromaticity and complete the insertion. researchgate.net

This process results in a formal one-carbon insertion and can be accompanied by the migration of the original para-substituent. researchgate.net While most research on single-atom insertion has focused on C-C or C-H bonds, these methodologies highlight the potential for skeletal editing of aniline derivatives. rsc.orgnih.govacs.org

Generation of Derivatives for Reactive Dye and Pigment Applications

4-Ethoxyaniline is a well-documented precursor for the production of azo dyes. Its chemical structure provides a stable and effective component for creating vibrant and lasting colors. The anilino moiety acts as a chromophore that can be readily diazotized and coupled with other aromatic compounds to form the characteristic -N=N- azo linkage. Similarly, analogues such as N-benzyl-N-ethylaniline are recognized as important intermediates in the synthesis of dyestuffs, particularly for triphenylmethane dyes. google.comresearchgate.net The functionalization and polymerization pathways discussed previously can also be applied to create polymeric dyes and pigments with unique properties.

Synthesis of N-Nitrosated N-ethylaniline Derivatives

The synthesis of N-nitrosated N-ethylaniline derivatives, specifically focusing on N-nitroso-4-ethoxy-N-ethylaniline, is a chemical transformation of significant interest. This process involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the secondary amine, this compound. The primary and most established method for this transformation is through the reaction with a nitrosating agent, typically generated in situ from sodium nitrite and a strong mineral acid.

The reaction mechanism involves the formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The nitrous acid is then protonated and loses a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of this compound then attacks the nitrosonium ion, leading to the formation of the N-nitrosated product.

A general and well-established procedure for the N-nitrosation of secondary anilines, such as N-methylaniline, provides a reliable template for the synthesis of N-nitroso-4-ethoxy-N-ethylaniline. orgsyn.org This involves dissolving the N-alkylaniline in a strong acid, such as hydrochloric acid, and then adding a solution of sodium nitrite at a low temperature, typically between 0 and 5°C, to control the exothermic reaction and prevent the decomposition of the product.

The reaction scheme for the synthesis of N-nitroso-4-ethoxy-N-ethylaniline can be represented as follows:

C₂H₅O-C₆H₄-NH(C₂H₅) + NaNO₂ + HCl → C₂H₅O-C₆H₄-N(NO)C₂H₅ + NaCl + H₂O

Detailed research findings on the nitrosation of various aniline derivatives indicate that the reaction conditions are crucial for achieving high yields and purity. The temperature must be carefully controlled, as higher temperatures can lead to the decomposition of nitrous acid and the formation of byproducts. The stoichiometry of the reactants is also a critical factor, with a slight excess of sodium nitrite sometimes used to ensure complete conversion of the starting material.

The following interactive data table summarizes the typical reagents and conditions for the synthesis of N-nitrosated N-ethylaniline derivatives, based on analogous preparations.

Reagent/ConditionRoleTypical Specification
This compoundSubstrateN/A
Sodium Nitrite (NaNO₂)Nitrosating agent precursorAqueous solution
Hydrochloric Acid (HCl)Acid catalystConcentrated
TemperatureReaction control0-5 °C
SolventReaction mediumWater/Acid mixture

Upon completion of the reaction, the N-nitrosated product often separates as an oil or a solid, which can then be isolated by extraction or filtration. Further purification can be achieved through techniques such as distillation or chromatography.

Reaction Mechanisms and Kinetic Studies in Complex Chemical Environments

Mechanistic Investigations of 4-ethoxy-N-ethylaniline Transformations

The chemical behavior of this compound is governed by the interplay of its structural features: the electron-donating ethoxy and N-ethyl groups, and the aromatic aniline (B41778) core. These functional groups dictate the compound's reactivity in a variety of transformations, including nucleophilic substitutions, redox processes, and polymerization reactions.

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions involving this compound can theoretically occur at two main sites: the ethyl group attached to the nitrogen atom and the ethyl group of the ethoxy moiety. The reaction pathway, whether SN1 or SN2, is contingent on the reaction conditions, including the nature of the nucleophile, the leaving group, and the solvent.

In a potential SN2 reaction, a potent nucleophile would attack the electrophilic carbon of the ethyl group, leading to the displacement of the aniline or phenoxide moiety. The transition state would involve a pentacoordinate carbon atom. Given the steric hindrance around the N-ethyl group, SN2 reactions at this site may be slower compared to less substituted amines.

Conversely, an SN1 mechanism would necessitate the formation of a carbocation intermediate. The generation of a primary ethyl cation from either the N-ethyl or O-ethyl group is energetically unfavorable, suggesting that SN1 pathways are less likely under standard conditions. However, under strongly acidic conditions, protonation of the nitrogen or oxygen could create a better leaving group, potentially facilitating substitution.

Oxidation Pathways and Electron Transfer Processes

The oxidation of this compound, like other N-alkylanilines, is initiated by a one-electron transfer to form a radical cation. The presence of two electron-donating groups (ethoxy and N-ethyl) lowers the oxidation potential of the molecule, making it susceptible to oxidation.

The primary step is the removal of an electron from the nitrogen atom, which is the most electron-rich center, to yield a radical cation. This intermediate is stabilized by resonance, with the positive charge and radical character delocalized over the nitrogen atom and the aromatic ring.

Subsequent reactions of this radical cation can proceed through several pathways:

Deprotonation: Loss of a proton from the α-carbon of the N-ethyl group results in the formation of a neutral radical.

Coupling Reactions: Two radical cations can couple to form dimeric products, such as benzidine-type structures. This is a common pathway in the oxidative polymerization of anilines.

Further Oxidation: The radical cation can undergo a second one-electron oxidation to form a dication, which is a highly reactive species.

The specific pathway is influenced by the reaction medium, the nature of the oxidizing agent, and the presence of other nucleophiles.

Formation and Characterization of Charge-Transfer Complexes

This compound, being an electron-rich molecule, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes arise from a weak electronic interaction between the donor and acceptor, resulting in the formation of a new absorption band in the electronic spectrum, known as the charge-transfer band.

The formation of a CT complex can be represented by the equilibrium:

D + A ⇌ [D→A]

where D is the electron donor (this compound) and A is the electron acceptor. The stability of the complex is dependent on the electron-donating ability of the aniline derivative and the electron-accepting strength of the acceptor molecule. The electron-donating ethoxy and N-ethyl groups on the aniline ring increase the electron density of the aromatic system, enhancing its ability to form stable CT complexes.

These complexes can be characterized by various spectroscopic techniques, primarily UV-Vis spectroscopy, which reveals the characteristic CT absorption band. The position of this band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Stereochemical Aspects and Enantioselective Transformations

The molecule this compound itself is achiral. However, it can participate in reactions that generate new chiral centers, leading to stereoisomeric products. For instance, if a reaction were to introduce a substituent at the α-carbon of the N-ethyl group, a new stereocenter would be created.

In such cases, if the reaction is not stereoselective, a racemic mixture of enantiomers would be expected. Enantioselective transformations would require the use of a chiral catalyst or reagent to favor the formation of one enantiomer over the other. The stereochemical outcome of reactions at a potential prochiral center is determined by the mechanism of the reaction and the steric and electronic environment of the transition state.

Electropolymerization Reaction Mechanisms

The electropolymerization of this compound is a process that leads to the formation of a conductive polymer film on an electrode surface. The mechanism is believed to proceed via the oxidative coupling of monomer units.

The initial step is the electrochemical oxidation of the this compound monomer to its radical cation at the electrode surface. These radical cations then couple with each other. The most common coupling modes for aniline derivatives are head-to-tail (para-aminodiphenylamine-type linkage) and tail-to-tail (benzidine-type linkage).

Following the coupling, the resulting dimeric species are also electroactive and can be further oxidized to radical cations, which then react with other monomers or oligomers, leading to chain propagation. The process is accompanied by deprotonation steps to re-establish the aromaticity of the polymer backbone. The resulting polymer, poly(this compound), possesses a conjugated π-electron system, which is responsible for its electrical conductivity.

Kinetic Analysis of Chemical Reactivity Involving this compound and Related Systems

The kinetics of reactions involving this compound are crucial for understanding the reaction mechanisms and for optimizing reaction conditions. Kinetic studies typically involve monitoring the concentration of reactants or products over time to determine the rate law and the rate constant of the reaction.

For instance, the kinetics of the oxidation of aniline derivatives have been studied to elucidate the reaction mechanism. The rate of oxidation is dependent on the concentration of the aniline, the oxidant, and often the pH of the medium. The presence of electron-donating groups, such as the ethoxy and N-ethyl groups in this compound, generally increases the rate of oxidation compared to unsubstituted aniline due to the stabilization of the intermediate radical cation.

Below is a hypothetical data table illustrating the effect of substituents on the oxidation rate of aniline derivatives, based on general chemical principles.

Aniline DerivativeSubstituentsRelative Rate of Oxidation (k_rel)Oxidation Potential (E_pa, V vs. SCE)
Aniline-H1.00.95
4-Methoxyaniline4-OCH315.20.78
N-EthylanilineN-C2H55.80.85
This compound4-OC2H5, N-C2H5~25~0.70
4-Nitroaniline4-NO20.011.25

Note: The data for this compound are estimated based on the expected electronic effects of the substituents. The other values are representative examples from the literature for comparison.

Kinetic studies of charge-transfer complex formation can be used to determine the equilibrium constant (KCT) and the molar extinction coefficient (εCT) of the complex using methods like the Benesi-Hildebrand equation.

DonorAcceptorSolventK_CT (L/mol)λ_max (nm)
AnilineTetracyanoethylene (TCNE)Dichloromethane1.5540
N,N-DimethylanilineTetracyanoethylene (TCNE)Dichloromethane12.3710
This compoundTetracyanoethylene (TCNE)Dichloromethane~18~750

Note: The data for this compound are estimated based on its expected higher electron-donating ability compared to N,N-dimethylaniline.

Rate Determinations in Varied Solvent Systems

The solvent environment can significantly influence the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. For reactions involving polar species or the development of charge in the transition state, the dielectric constant and hydrogen bonding capacity of the solvent are particularly important parameters.

While specific kinetic data for this compound across a wide range of solvents is not extensively documented in publicly available literature, general trends can be inferred from studies on similar aniline derivatives. For instance, the oxidation of aniline and N-methylaniline by chromic acid has been studied in aqueous acetic acid mixtures. Research indicates that the rate of these oxidation reactions increases as the dielectric constant of the medium decreases. This suggests that the transition state is less polar than the reactants, and is therefore preferentially stabilized in less polar solvents.

In another study concerning the synthesis of highly substituted piperidines, a reaction involving an aniline derivative, it was observed that the reaction rate is lower in methanol (B129727) (dielectric constant, ε ≈ 32.7) compared to ethanol (B145695) (ε ≈ 24.5). This observation aligns with the principle that a less polar solvent can accelerate reactions where the polarity of the reactants is greater than that of the transition state.

Based on these principles, a hypothetical trend for a reaction involving this compound, where the transition state is less polar than the reactants, can be illustrated. The following interactive table provides a qualitative representation of the expected effect of various solvents on the reaction rate constant (k).

SolventDielectric Constant (ε) at 25°CExpected Relative Rate Constant (k_rel)
Methanol32.71 (Reference)
Ethanol24.5> 1
Acetone20.7> 1
Acetonitrile37.5< 1
Dimethyl Sulfoxide (DMSO)46.7< 1

This table is illustrative and intended to demonstrate the expected trend based on solvent polarity. Actual rate constants would need to be determined experimentally.

Quantitative Analysis of Substituent Effects on Reaction Rates

The electronic properties of substituents on the aromatic ring of aniline derivatives can profoundly impact their reactivity. The Hammett and Taft equations are linear free-energy relationships used to quantify these effects. The Hammett equation, in particular, is widely applied to reactions of meta- and para-substituted benzene (B151609) derivatives. It is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, implying the development of a positive charge in the transition state.

For this compound, the ethoxy group at the para position is an electron-donating group (σ < 0) due to its resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the benzene ring. This increases the electron density at the nitrogen atom, making it more nucleophilic and more susceptible to electrophilic attack. The N-ethyl group is also an electron-donating group through an inductive effect.

In a hypothetical electrophilic substitution reaction on the amino group, the electron-donating nature of the 4-ethoxy group would be expected to increase the reaction rate compared to unsubstituted N-ethylaniline. A Hammett plot for such a reaction would likely yield a negative ρ value, indicating that the transition state has a partial positive charge that is stabilized by electron-donating substituents.

The following table illustrates the expected qualitative effect of various para-substituents on the rate of a hypothetical reaction with a negative ρ value, relative to hydrogen.

Para-Substituent (X) in X-C₆H₄-NH-CH₂CH₃Hammett Constant (σ_p)Qualitative Effect on Reaction Rate (for ρ < 0)
-OCH₂CH₃ (Ethoxy)-0.24Increases
-CH₃ (Methyl)-0.17Increases
-H (Hydrogen)0.00Reference
-Cl (Chloro)+0.23Decreases
-NO₂ (Nitro)+0.78Decreases

Catalytic Influences on Reaction Pathways and Selectivity

Catalysts can dramatically alter the rate and outcome of chemical reactions by providing an alternative reaction pathway with a lower activation energy. The reactivity of this compound can be significantly influenced by the presence of catalysts, particularly in oxidation reactions.

A pertinent example is the kinetic and mechanistic study of the Mn(II)-catalyzed oxidation of p-phenetidine (B124905) (4-ethoxyaniline), a close structural analog of this compound, by periodate (B1199274) in an acetone-water medium. researchgate.net This reaction is first order with respect to both the substrate and the catalyst. The main product of this reaction is 4-ethoxy-1,2-benzoquinone. researchgate.net

The proposed mechanism involves the formation of a complex between Mn(II) and p-phenetidine, which is then oxidized by periodate to a higher oxidation state of manganese. This activated manganese species subsequently oxidizes the p-phenetidine to the final product. The reaction rate is sensitive to the pH of the medium.

The study determined the following thermodynamic parameters for this catalyzed oxidation:

Thermodynamic ParameterValue
Activation Energy (ΔE)17.94 kJ mol⁻¹
Arrhenius Factor (A)5.5 x 10¹⁰ dm³ mol⁻¹ s⁻¹
Entropy of Activation (ΔS#)-156.58 J mol⁻¹ K⁻¹
Gibbs Free Energy of Activation (ΔG#)66.55 kJ mol⁻¹
Enthalpy of Activation (ΔH#)15.36 kJ mol⁻¹

Data from the Mn(II)-catalyzed periodate oxidation of p-phenetidine. researchgate.net

The highly negative entropy of activation suggests a well-ordered transition state, which is consistent with the formation of a ternary complex involving the catalyst, the substrate, and the oxidant. The presence of the Mn(II) catalyst provides a lower energy pathway for the oxidation, enhancing the reaction rate and controlling the selectivity towards the formation of the benzoquinone derivative. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H (proton), ¹³C (carbon-13), or advanced two-dimensional (2D) NMR data, such as COSY, NOESY, HMQC, or HMBC, for 4-ethoxy-N-ethylaniline could be retrieved from publicly accessible scientific literature and databases. This information is fundamental for the comprehensive structural assignment of organic molecules.

Proton (¹H) NMR Applications in Elucidating Aniline (B41778) Derivatives

In the absence of specific data for this compound, the expected ¹H NMR spectrum would provide crucial information. For aniline derivatives, key diagnostic signals would include the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons on the benzene (B151609) ring, the protons of the ethyl group attached to the nitrogen atom (an N-ethyl group), and the protons of the ethoxy group. The integration of these signals would confirm the number of protons in each chemical environment.

Carbon-13 (¹³C) NMR Applications for Carbon Framework Delineation

A ¹³C NMR spectrum is essential for delineating the carbon framework of a molecule. For this compound, this would involve identifying the chemical shifts for each unique carbon atom in the structure, including the two carbons of the ethoxy group, the two carbons of the N-ethyl group, and the six carbons of the substituted benzene ring.

Advanced Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

2D NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the ethyl and ethoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the substitution pattern on the aniline ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Limited mass spectrometry data for this compound has been found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

One study identified this compound as a volatile compound. While the full mass spectrum was not provided, this indicates that the compound is amenable to GC-MS analysis, a standard technique for separating and identifying components of a mixture and assessing the purity of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Unknown Identification

A supporting information document from a research article provided Electrospray Ionization (ESI) data, which can be considered a form of high-resolution mass spectrometry. The reported mass-to-charge ratios (m/z) were:

m/z = 166.10 (M+H)⁺

m/z = 207.10 (M+MeCN+H)⁺

The (M+H)⁺ ion corresponds to the protonated molecule, confirming the molecular weight of this compound (C₁₀H₁₅NO) to be approximately 165.115 g/mol . The (M+MeCN+H)⁺ peak represents an adduct with acetonitrile (MeCN), a common solvent used in ESI-MS.

Below is an interactive data table summarizing the available mass spectrometry data.

IonReported m/zInterpretation
(M+H)⁺166.10Protonated molecule
(M+MeCN+H)⁺207.10Protonated molecule with acetonitrile adduct

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Characteristics

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum produced reveals the vibrational modes of the bonds within the molecule, with each functional group having a characteristic absorption frequency. For this compound, the FTIR spectrum provides definitive evidence for its key structural features, including the secondary amine, the aromatic ring, the ether linkage, and the aliphatic ethyl groups.

The N-H stretching vibration of the secondary amine typically appears as a single, medium-intensity peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations are also prominent. Aromatic C-H stretches are observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. In contrast, the aliphatic C-H stretches from the two ethyl groups (the N-ethyl and the ethoxy group) give rise to stronger absorptions just below 3000 cm⁻¹, usually between 2850 and 3000 cm⁻¹.

The presence of the aromatic ring is further confirmed by C=C in-ring stretching vibrations, which appear as a series of sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the aromatic ether (ethoxy group) is a key diagnostic feature, producing a strong, characteristic absorption band typically found between 1200 and 1275 cm⁻¹ for the asymmetric stretch and a weaker band around 1020-1075 cm⁻¹ for the symmetric stretch. The C-N stretching vibration of the aromatic amine is generally found in the 1250-1360 cm⁻¹ region.

Bending vibrations also provide valuable structural information. The N-H bend for a secondary amine can be seen around 1500-1580 cm⁻¹. The C-H bending vibrations of the aromatic ring give rise to strong absorptions in the "fingerprint region" (below 1000 cm⁻¹), and their specific positions can indicate the substitution pattern on the ring. For a 1,4-disubstituted (para) benzene ring, a strong out-of-plane C-H bending vibration is expected in the 800-850 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.

Wavenumber Range (cm⁻¹) Functional Group Vibration Type Intensity
3300-3500 Secondary Amine (N-H) Stretch Medium, Sharp
3000-3100 Aromatic C-H Stretch Medium to Weak
2850-3000 Aliphatic C-H Stretch Medium
1500-1600 Aromatic C=C In-ring Stretch Medium to Weak
1200-1275 Aromatic Ether (C-O) Asymmetric Stretch Strong
1020-1075 Aromatic Ether (C-O) Symmetric Stretch Medium
1250-1360 Aromatic Amine (C-N) Stretch Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing π-electrons and conjugated systems. shu.ac.uk

The this compound molecule contains a substituted benzene ring, which acts as a chromophore. The electronic spectrum is characterized by transitions involving the π electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen and oxygen atoms. The primary transitions observed are π → π* and n → π*. youtube.com

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. For substituted benzenes, two such bands are often observed, analogous to the E2 (ca. 204 nm) and B (ca. 255 nm) bands of benzene. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions. libretexts.org

The presence of the N-ethylamino group (an auxochrome) and the ethoxy group (another auxochrome) significantly influences the absorption spectrum. Both are electron-donating groups that interact with the π-system of the benzene ring through resonance. This interaction increases the extent of conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption maxima (λmax) for the π → π* transitions are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted aniline or benzene. The spectrum of aniline, for example, shows absorption maxima around 230 nm and 280 nm. researchgate.net For this compound, these bands would be expected to shift to even longer wavelengths due to the combined electron-donating effect of both the amino and ethoxy groups.

Table 2: Expected Electronic Transitions for this compound in a Non-polar Solvent This table is interactive. Click on the headers to sort the data.

Transition Type Orbitals Involved Expected λmax Region (nm) Relative Intensity (Molar Absorptivity, ε)
π → π* π (HOMO) → π* (LUMO) 280 - 320 High
π → π* π → π* 230 - 260 Very High

X-ray Photoelectron Spectroscopy (XPS) in Surface and Polymer Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. vot.pl It is a powerful tool for the characterization of thin films and polymer surfaces. eag.com

For this compound, XPS can provide a detailed analysis of the surface elemental composition, confirming the presence of carbon (C), nitrogen (N), and oxygen (O). The survey scan would show distinct peaks corresponding to the core-level electrons of these elements.

High-resolution scans of the individual elemental regions provide information about the chemical bonding environments.

C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted into multiple peaks representing the different chemical states of carbon in the molecule. The main peak, typically set to a reference binding energy of 285.0 eV, corresponds to carbon atoms in C-C and C-H bonds (from the aromatic ring and ethyl groups). A second peak at a higher binding energy (around 286.0-286.5 eV) can be attributed to carbon atoms single-bonded to nitrogen (C-N) and oxygen (C-O).

N 1s Spectrum: The N 1s spectrum would exhibit a single peak characteristic of the secondary amine environment, typically in the range of 399.0-400.0 eV. The precise binding energy can provide insights into the electronic environment of the nitrogen atom.

O 1s Spectrum: The O 1s spectrum would show a peak corresponding to the ether linkage (C-O-C), generally appearing around 532.5-533.5 eV.

In the context of polymer characterization, XPS is invaluable. If this compound were used as a monomer to synthesize a polymer or as an additive in a polymer blend, XPS could be used to confirm its presence on the surface, quantify its surface concentration, and study its chemical state. It is also used to analyze surface modification, degradation, or contamination of polymers containing such functional groups. core.ac.uk For instance, oxidation of the polymer surface would be detectable by an increase in the intensity of the C-O, C=O, or O-C=O components in the C 1s spectrum and changes in the O 1s spectrum.

Table 3: Expected Core-Level Binding Energies for this compound in XPS This table is interactive. Click on the headers to sort the data.

Element Core Level Chemical Environment Expected Binding Energy (eV)
Carbon C 1s C-C, C-H ~285.0
Carbon C 1s C-N, C-O ~286.0 - 286.5
Nitrogen N 1s C-N-H (Amine) ~399.0 - 400.0

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and the prediction of its reactivity. For 4-ethoxy-N-ethylaniline, these methods can elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries, predicting the most stable three-dimensional arrangement of atoms. For aniline (B41778) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized bond lengths, bond angles, and dihedral angles researchgate.net.

These calculations can also predict various molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), dipole moments, and polarizability. The theoretical vibrational analysis of related molecules like N-benzylaniline has shown good agreement with experimental data, confirming the utility of DFT in characterizing molecular structure researchgate.net. For this compound, DFT would similarly provide a foundational understanding of its structural and electronic properties.

Table 1: Representative Predicted Molecular Properties for Substituted Anilines using DFT (Note: This table contains representative data for aniline derivatives as specific published data for this compound is not available.)

PropertyPredicted ValueUnit
Dipole Moment (µ)1.5 - 3.0Debye
Total EnergyVaries based on basis setHartrees
Polarizability (α)15 - 25ų

While DFT provides high accuracy, semi-empirical methods offer a computationally less expensive alternative for larger molecules or for preliminary energetic analyses. These methods use parameters derived from experimental data to simplify quantum mechanical calculations. They are particularly useful for calculating properties like proton affinity—a measure of a molecule's basicity in the gas phase. For this compound, the nitrogen atom of the ethylamino group is the most likely site of protonation. Semi-empirical calculations could be used to estimate the energy change associated with this event, providing insight into its reactivity as a base.

Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distributions

The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

Analysis of the molecular electrostatic potential (MEP) map, which is derived from electron density calculations, can identify the electron-rich and electron-poor regions of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack researchgate.netedu.krd.

Table 2: Representative Frontier Orbital Energies for Substituted Anilines (Note: This table contains representative data for aniline derivatives as specific published data for this compound is not available.)

ParameterRepresentative ValueUnit
E(HOMO)-5.0 to -6.0eV
E(LUMO)-0.5 to -1.5eV
HOMO-LUMO Gap (ΔE)3.5 to 5.0eV

Theoretical Derivations of Thermodynamic and Electronic Properties

Using statistical thermodynamics in conjunction with quantum chemical calculations, it is possible to derive key thermodynamic properties of this compound. Parameters such as heat capacity (C), entropy (S), and enthalpy (H) can be calculated as a function of temperature. These theoretical values are crucial for predicting the stability of the compound under different conditions and for understanding its behavior in chemical reactions.

Electronic properties available from databases like PubChem include the XLogP3, which is a computed measure of hydrophobicity, and the topological polar surface area (TPSA) nih.gov.

Table 3: Selected Computed Properties for this compound

PropertyValueSource
Molecular Weight165.23 g/mol PubChem nih.gov
XLogP32.5PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count4PubChem nih.gov

Structure-Reactivity Relationships Derived from Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity researchgate.net. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound, its potential activity can be predicted by comparing it to models built from known compounds uni-bonn.de.

In Silico Screening and Pharmacophore Modeling for Functional Insights

While no specific pharmacophore models for this compound are publicly documented, this compound can serve as a fragment or lead compound in drug discovery. In silico screening techniques use computational methods to search large databases of molecules for compounds that are likely to bind to a biological target.

Pharmacophore modeling is a key component of this process. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. If this compound were identified as an active compound, a pharmacophore model could be developed based on its structure. This model would then be used as a 3D query to screen virtual libraries for other diverse molecules that fit the required features, potentially leading to the discovery of new, more potent compounds.

Applications and Functional Materials Development

Role in Polymer Science and Engineering

4-ethoxy-N-ethylaniline serves as a functional monomer for the synthesis of specialized polymers, particularly those with tailored electronic and protective properties. Its derivatives are part of the broader family of polyanilines, which are renowned for their electrical conductivity and environmental stability.

Substituted anilines, including N-ethylaniline, are key monomers in the synthesis of electrically conducting polymers. researchgate.netescholarship.org The polymerization of N-ethylaniline yields poly(N-ethylaniline) (PNETA), a material that has been a subject of significant research. The introduction of an ethoxy group at the para-position, as in this compound, can modify the electronic properties of the resulting polymer. The electron-donating nature of the ethoxy group can increase the electron density of the polymer backbone, potentially enhancing its conductivity and altering its redox behavior.

Copolymerization of aniline (B41778) with its derivatives, such as N-ethylaniline, is a strategy used to fine-tune the properties of the final material. escholarship.org This approach allows for the creation of copolymers with optimized solubility, processability, and conductivity. For instance, copolymers of aniline and N-ethylaniline have been synthesized to explore the relationship between monomer feeding ratios and the final copolymer composition. escholarship.org The inclusion of this compound as a comonomer could offer further control over the polymer's optoelectronic characteristics. The general structure of these polymers consists of repeating aniline units, which can exist in various oxidation states, influencing their conductive properties.

Table 1: Examples of Aniline Derivatives in Conducting Polymer Synthesis

MonomerResulting Polymer/CopolymerKey Feature
N-ethylanilinePoly(N-ethylaniline) (PNETA)Soluble in certain organic solvents, forming the basis for conductive films. researchgate.net
Aniline and N-ethylanilinePoly(aniline-co-N-ethylaniline)Properties can be tuned by adjusting the monomer ratio. escholarship.org
This compoundPoly(this compound)The ethoxy group is expected to modify electronic properties.

Applications of Poly(N-ethylaniline) and its Derivatives in Corrosion Inhibition

Conducting polymers like polyaniline (PANI) and its derivatives are effective in protecting metals from corrosion. scilit.comsid.ir These polymers can form a passive layer on the metal surface, acting as a barrier to corrosive agents. Poly(N-ethylaniline) coatings have been specifically studied for their ability to inhibit the corrosion of mild steel in acidic environments. scilit.com The protective mechanism involves the polymer's ability to passivate the metal surface through electrochemical interactions.

Composites of PANI and its derivatives with other polymers, such as poly(vinyl alcohol) (PVA), have shown enhanced corrosion protection efficiency. sid.ir The incorporation of functional groups, like the ethoxy group in this compound, into the polymer structure can improve the coating's adhesion and compactness on the metal surface. The presence of heteroatoms like nitrogen and oxygen in the polymer backbone facilitates adsorption onto the metal, creating a more robust protective film. mdpi.com This barrier isolates the metal from corrosive species in the environment. sid.ir Research on sulfonated PANI-PVA composites has demonstrated protection efficiencies as high as 84.39% on mild steel. sid.ir

Contributions to Organic Dyes and Pigments Technology

Aniline and its derivatives are foundational intermediates in the synthesis of a vast array of organic dyes and pigments, particularly azo dyes. wikipedia.orgnih.gov Azo dyes, which are characterized by the presence of one or more nitrogen-nitrogen double bonds (-N=N-), account for approximately 60-70% of all dyes used in the textile and food industries. wikipedia.org

The synthesis of azo dyes typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with a suitable coupling component. nih.gov this compound can serve as a precursor to the aromatic amine (diazo component) or as the coupling component itself. The ethoxy and N-ethyl groups on the aniline ring act as auxochromes, which are essential for modifying the color and improving the dyeing properties of the final dye molecule. These groups can influence the wavelength of light absorbed, thereby determining the dye's color, which can range from yellow and orange to red and blue. jbiochemtech.com The specific structure of the aniline derivative directly impacts the hue and fastness properties of the resulting dye when applied to fabrics like wool, cotton, or polyester (B1180765) blends. jbiochemtech.comresearchgate.net

Advanced Materials for Nonlinear Optical Applications

Organic molecules with donor-π-acceptor (D-π-A) structures are of great interest for applications in nonlinear optics (NLO). bohrium.comnih.gov These materials can alter the properties of light and are crucial for technologies like optical data storage and telecommunications. researchgate.net Substituted anilines are frequently used as the electron-donating component in these molecular systems. bohrium.commq.edu.au

This compound possesses strong electron-donating characteristics due to the combined effect of the N-ethyl and p-ethoxy groups. This makes it a promising candidate for incorporation into NLO-active chromophores. Theoretical studies on similar aniline derivatives have shown that modifications to the donor strength, acceptor strength, and conjugation length significantly impact the material's first-order hyperpolarizability (β), a key measure of NLO activity. mq.edu.au For instance, research on halogenated aniline oligomers and other derivatives demonstrates that strategic substitution can enhance NLO properties. researchgate.net The structural features of this compound suggest it could be a valuable building block for designing new organic materials with high NLO responses. researchgate.netjacsdirectory.com

Table 2: Factors Influencing NLO Properties in Aniline Derivatives

Molecular ModificationImpact on First-Order Hyperpolarizability (β)Reference
Increased donor strength (e.g., NH₂ to N(CH₃)₂)Increase mq.edu.au
Increased acceptor strength (e.g., CN, NO₂)Increase mq.edu.au
Variation of substituents (e.g., OCH₃)Can enhance NLO response mq.edu.au
Increased conjugation lengthGenerally increases NLO properties bohrium.com

Intermediates in Fine Chemical Synthesis and Industrial Processes

Beyond its direct applications, this compound is a versatile intermediate in multi-step organic syntheses. The aniline functional group is highly reactive and allows for a variety of chemical transformations. It is a building block in the production of more complex molecules for pharmaceuticals, agrochemicals, and other specialty chemicals. myskinrecipes.comborsodchem.cz

The synthesis of various dye and pigment intermediates often starts from basic aromatic compounds like chloronitrobenzene, which are then converted through a series of reactions including reduction and substitution to form functionalized anilines. epa.gov For example, 4-ethoxyaniline (p-phenetidine) is produced from 4-ethoxynitrobenzene and serves as an intermediate for dyes and pharmaceuticals. myskinrecipes.comepa.gov Similarly, this compound can be synthesized and used as a precursor in processes that require its specific substitution pattern for building larger, high-value molecules.

Utility in Analytical Chemistry as Internal Standards and Reference Materials

In analytical chemistry, particularly in techniques like chromatography and mass spectrometry, reference materials and internal standards are essential for accurate quantification. This compound is available commercially as a high-purity chemical standard. biosynth.com It can be used for the identification and quantification of related compounds in complex mixtures, such as in pharmaceutical testing where it might be a process impurity or metabolite. biosynth.comnih.gov

The distinct molecular weight and structure of this compound make it suitable for use as an internal standard. uni.lu When added to a sample in a known concentration, it helps to correct for variations in sample preparation and instrument response. The stable, well-characterized nature of aniline derivatives like 4-ethylaniline (B1216643) has made them useful in developing sample preparation techniques for separating amines from other compounds. biosynth.com

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